molecular formula C9H12N2O B2706264 2-(Pyrrolidin-3-yloxy)pyridine CAS No. 253603-61-1

2-(Pyrrolidin-3-yloxy)pyridine

Cat. No.: B2706264
CAS No.: 253603-61-1
M. Wt: 164.208
InChI Key: FOZWWJMAFNEKFU-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yloxy)pyridine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 h .


Molecular Structure Analysis

The molecular weight of “this compound” is 164.21 . The InChI code is 1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The reaction of pyridin-2-ol with pentafluoropyridine gave both 2’,3’,5’,6’-tetrafluoro-2H-1,4’-bipyridin-2-one and 2,3,5,6-tetrafluoro-4-(pyridin-2-yloxy)pyridine .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Coordination Chemistry and Luminescent Compounds : Pyrazolylpyridine derivatives, related to 2-(Pyrrolidin-3-yloxy)pyridine, have been used as ligands in coordination chemistry. They show potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

  • Biomedical Sensors and Catalysis : Recent advances in the synthesis of pyrazolylpyridine derivatives have led to the development of multifunctional spin-crossover switches, emissive f-element podand centres in biomedical sensors, and functional soft materials for surface structures. They are also utilized in catalysis (Halcrow, 2014).

  • Enantioselective Synthesis of Pyrrolidines : Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for the enantioselective synthesis of pyrrolidines, a structural motif significant in synthetic and medicinal chemistry (Adrio & Carretero, 2019).

  • Molecular Magnetism and Photoluminescence : A family of nonanuclear lanthanide clusters using pyridine derivatives shows properties like single-molecule magnetism and intense red photoluminescence, indicating their potential in material science applications (Alexandropoulos et al., 2011).

  • RNA Structure and Dynamics Monitoring : Pyrrolo-C, a fluorescent analog of cytidine, is useful for studying RNA structure and dynamics. It retains Watson-Crick base-pairing capacity with G and can be selectively excited in the presence of natural nucleosides (Tinsley & Walter, 2006).

  • Electropolymerization and Conducting Metallopolymers : Derivatives of pyrazolylpyridine, similar to this compound, have been used in the electropolymerization process to create novel conducting metallopolymers. These polymers display broad absorption ranges and potential applications in electronic devices (Zhu & Holliday, 2010).

Safety and Hazards

The safety information for “2-(Pyrrolidin-3-yloxy)pyridine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrrolidine compounds, including “2-(Pyrrolidin-3-yloxy)pyridine”, have shown promising biological effects, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZWWJMAFNEKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253603-61-1
Record name 2-(pyrrolidin-3-yloxy)pyridine
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